N-[3-(3-FLUOROPHENYL)-2-(2-OXOPIPERIDIN-1-YL)PROPYL]PYRIDINE-3-CARBOXAMIDE
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Overview
Description
N-[3-(3-FLUOROPHENYL)-2-(2-OXOPIPERIDIN-1-YL)PROPYL]PYRIDINE-3-CARBOXAMIDE is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a fluorophenyl group, a piperidinyl group, and a pyridine carboxamide group. Its unique chemical properties make it a valuable subject of study in medicinal chemistry, pharmacology, and industrial applications.
Scientific Research Applications
N-[3-(3-FLUOROPHENYL)-2-(2-OXOPIPERIDIN-1-YL)PROPYL]PYRIDINE-3-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with various biological targets, including enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: In industrial applications, the compound is used in the development of new materials and as a catalyst in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-FLUOROPHENYL)-2-(2-OXOPIPERIDIN-1-YL)PROPYL]PYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidinyl Intermediate: The piperidinyl group is synthesized through a series of reactions starting from a suitable precursor, such as a piperidine derivative. This step often involves the use of reagents like sodium hydride (NaH) and solvents like tetrahydrofuran (THF).
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction. This step may involve the use of fluorobenzene and a strong base like potassium tert-butoxide (KOtBu).
Coupling with Pyridine Carboxamide: The final step involves coupling the piperidinyl intermediate with pyridine carboxamide. This step is typically carried out using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-FLUOROPHENYL)-2-(2-OXOPIPERIDIN-1-YL)PROPYL]PYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl group, leading to the formation of N-oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Mechanism of Action
The mechanism of action of N-[3-(3-FLUOROPHENYL)-2-(2-OXOPIPERIDIN-1-YL)PROPYL]PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-[3-(3-FLUOROPHENYL)-2-(2-OXOPIPERIDIN-1-YL)PROPYL]PYRIDINE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
N-[3-(3-Chlorophenyl)-2-(2-oxopiperidin-1-yl)propyl]pyridine-3-carboxamide: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical and biological properties.
N-[3-(3-Methylphenyl)-2-(2-oxopiperidin-1-yl)propyl]pyridine-3-carboxamide: The presence of a methyl group instead of a fluorophenyl group can affect the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2/c21-17-7-3-5-15(11-17)12-18(24-10-2-1-8-19(24)25)14-23-20(26)16-6-4-9-22-13-16/h3-7,9,11,13,18H,1-2,8,10,12,14H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNINBXPDNOZOGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C(CC2=CC(=CC=C2)F)CNC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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